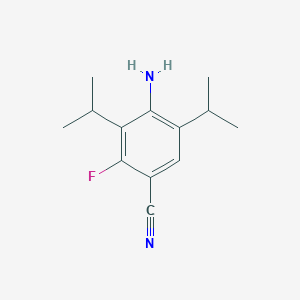

4-Amino-2-fluoro-3,5-diisopropylbenzonitrile

Description

Properties

Molecular Formula |

C13H17FN2 |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

4-amino-2-fluoro-3,5-di(propan-2-yl)benzonitrile |

InChI |

InChI=1S/C13H17FN2/c1-7(2)10-5-9(6-15)12(14)11(8(3)4)13(10)16/h5,7-8H,16H2,1-4H3 |

InChI Key |

IFHIBKJHSJMTAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=C1)C#N)F)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Substituent Considerations

- The starting aromatic compound is typically a fluoro-substituted diisopropylbenzene derivative.

- The presence of two isopropyl groups at the 3- and 5-positions provides steric hindrance that influences regioselectivity during halogenation and cyanation.

- The fluoro substituent at the 2-position is often introduced early or retained from the starting material due to its influence on reactivity.

Stepwise Synthetic Route

While no direct patent or literature explicitly details the preparation of 4-amino-2-fluoro-3,5-diisopropylbenzonitrile, analogous methods for related compounds such as 4-amino-2-trifluoromethylbenzonitrile provide a reliable framework:

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Selective bromination | Dibromohydantoin (C5H6Br2N2O2), glacial acetic acid, sulfuric acid, reflux, 5-7 h | Introduce bromine at the 4-position selectively |

| 2 | Cyanation | Cuprous cyanide (CuCN), quinoline, reflux, ~20 h | Replace bromine with cyano group (-CN) |

| 3 | Amination | Liquid ammonia, ethanol, reflux | Substitute fluorine or other leaving group with amino group |

This three-step approach is adapted from the patented process for 4-amino-2-trifluoromethylbenzonitrile synthesis, which achieves high purity (>99%) and good overall yields (73-75%) with simple operation and low production costs.

Detailed Reaction Conditions and Yields

| Step | Reagents/Materials | Molar Ratios / Quantities | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Selective Bromination | m-trifluoromethyl fluorobenzene, dibromohydantoin, glacial acetic acid, sulfuric acid | Dibromohydantoin:m-trifluoromethyl fluorobenzene = 0.6:1; Glacial acetic acid 4-5 L/kg substrate | Reflux, 5-7 h, stirring | Not specified | >99 | Produces 4-fluoro-2-methyl bromobenzene trifluoride intermediate |

| 2. Cyanation | Cuprous cyanide, quinoline, brominated intermediate | Cuprous cyanide:brominated intermediate = 1-1.1:1; Quinoline 3-5 L/kg substrate | Reflux, 20 h, stirring | Not specified | >99 | Replaces bromine with cyano group |

| 3. Amination | Liquid ammonia, ethanol | Excess ammonia, ethanol as solvent | Reflux | Not specified | >99 | Aminolysis replaces fluorine with amino group |

The final product is isolated by filtration and purification, yielding a high-purity 4-amino-2-trifluoromethylbenzonitrile analogue, which can be adapted for the diisopropyl substituted compound by using the corresponding diisopropyl-fluorobenzene starting material.

Alternative Synthetic Routes

From 4-amino-2-trifluoromethylbenzaldehyde : A reported synthesis involves refluxing this aldehyde with ammonium bisulfate, acetic acid, and toluene for 16 hours, followed by basification and extraction to yield the corresponding benzonitrile with 98.9% yield and 99.9% purity. This method highlights an alternative route via aldehyde intermediate, which may be applicable if the diisopropyl analogue aldehyde is accessible.

Diazotization and Nitrile Formation : Traditional methods involve diazotization of an aniline derivative followed by Sandmeyer-type cyanation, but these are more complex and lower yielding compared to the three-step bromination-cyanation-amination route described above.

Comparative Analysis of Preparation Methods

| Feature | Bromination-Cyanation-Amination Route | Aldehyde-Ammonium Bisulfate Route | Diazotization-Cyanation Route |

|---|---|---|---|

| Number of Steps | 3 | 3 | 4 |

| Typical Yield (%) | 73-75 | ~99 | Variable |

| Purity (%) | >99 | ~99.9 | Variable |

| Raw Material Availability | Commercially available, inexpensive | Requires aldehyde intermediate | Requires aniline derivative |

| Process Complexity | Moderate | Moderate | Higher |

| Environmental Impact | Low (less strong acid and toxic cyanide) | Moderate | Higher due to diazonium salts |

| Scalability | High | Moderate | Moderate |

Summary and Recommendations

- The three-step method involving selective bromination, cyanation, and amination is the most practical and efficient approach for preparing 4-amino-2-fluoro-3,5-diisopropylbenzonitrile, extrapolating from analogous compounds.

- This method benefits from easily available starting materials , simple reaction conditions , high purity , and good overall yield .

- For industrial-scale synthesis, this route offers cost-effectiveness and environmental advantages due to reduced use of strong acids and toxic reagents.

- Alternative methods, such as the aldehyde intermediate route, may be considered if suitable precursors are accessible.

- Further optimization may be required to accommodate the steric effects of the diisopropyl substituents on reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-3,5-diisopropylbenzonitrile can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Reduction: Commonly performed using lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents are used.

Major Products

Substitution Reactions: Products include substituted benzonitriles with various nucleophiles replacing the fluoro group.

Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.

Oxidation Reactions: Products include nitro derivatives from the oxidation of the amino group.

Scientific Research Applications

4-Amino-2-fluoro-3,5-diisopropylbenzonitrile has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and amino groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar SNAr-Compatible Compounds

The following table compares 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile with structurally related SNAr-compatible compounds listed in Fluorochem’s 2023 catalog :

| Property | 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile | 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine | 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile | Ethyl 2-(2-bromo-5-nitropyridin-4-yl)acetate |

|---|---|---|---|---|

| CAS Number | 2271371-53-8 | 1357946-54-3 | 2768871-83-4 | 1357946-54-3 |

| Purity | 98.0% | 95.0% | 98.0% | 98.0% |

| Key Substituents | -NH₂, -F, -CN, diisopropyl | -Br, -I | -Cl, -CN, bicyclic framework | -Br, -NO₂, ester |

| Electron Effects | Mixed EWG (-CN, -F) and EDG (-NH₂) | Neutral (halogens as leaving groups) | Strong EWG (-CN) with -Cl | Strong EWG (-NO₂) and -Br |

| Steric Environment | High (diisopropyl groups) | Moderate (pyrazolopyridine core) | Moderate (bicyclic structure) | Low (linear pyridine derivative) |

| Reactivity in SNAr | Moderate (steric hindrance limits access) | High (halogens facilitate substitution) | High (-CN and -Cl enhance activation) | Very High (-NO₂ strongly activates the ring) |

Key Findings:

Reactivity Differences: The ethyl 2-(2-bromo-5-nitropyridin-4-yl)acetate exhibits the highest SNAr reactivity due to the nitro group’s strong electron-withdrawing effect, which significantly activates the pyridine ring for nucleophilic attack . 4-Amino-2-fluoro-3,5-diisopropylbenzonitrile shows reduced reactivity compared to other nitrile-containing compounds (e.g., the methanoquinoline derivative) due to steric shielding from the diisopropyl groups .

Structural Impact on Applications :

- The diisopropyl groups in the target compound make it suitable for synthesizing sterically hindered intermediates in asymmetric catalysis.

- In contrast, 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (95% purity) is optimized for cross-coupling reactions, leveraging bromine and iodine as dual leaving groups .

Purity and Synthetic Utility :

- All compounds listed have purities ≥95%, ensuring reliability in high-yield syntheses. The target compound’s 98% purity minimizes side reactions in sensitive applications .

Research Implications and Limitations

While Fluorochem’s data provides a foundational comparison , further studies are warranted to explore:

- Temperature- and solvent-dependent SNAr kinetics.

- Quantum mechanical calculations to quantify steric and electronic effects.

- Broader comparisons with non-commercial analogs (e.g., trifluoromethyl- or sulfonyl-substituted benzonitriles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.